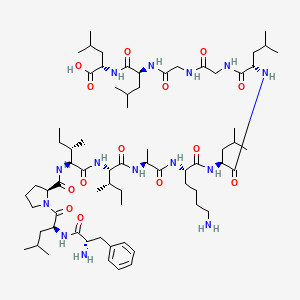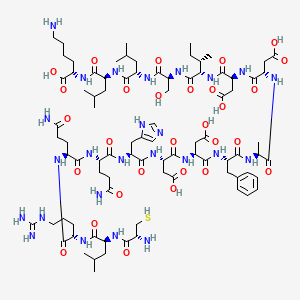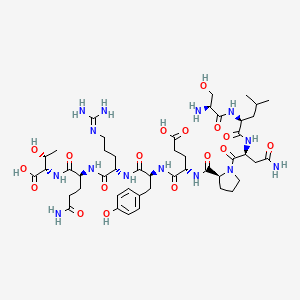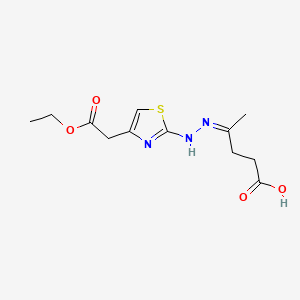
Brd4-BD1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brd4-BD1-IN-3 is a small-molecule inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and inflammation .
Méthodes De Préparation
The synthesis of Brd4-BD1-IN-3 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core scaffold is then modified to introduce functional groups that enhance binding affinity and selectivity for BRD4.
Final Coupling Reactions: The final step involves coupling the modified scaffold with other chemical moieties to complete the synthesis of this compound.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Brd4-BD1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Brd4-BD1-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the structure and function of BRD4 and other bromodomain-containing proteins.
Medicine: The compound has shown promise as a potential therapeutic agent for treating various cancers, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting BRD4 and related proteins.
Mécanisme D'action
Brd4-BD1-IN-3 exerts its effects by binding to the first bromodomain (BD1) of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of BRD4 to chromatin, leading to altered gene expression and downstream cellular effects . The molecular targets and pathways involved include the regulation of transcriptional elongation, cell cycle control, and apoptosis .
Comparaison Avec Des Composés Similaires
Brd4-BD1-IN-3 can be compared with other similar compounds, such as:
JQ1: A well-known BRD4 inhibitor with a similar core scaffold.
I-BET762: Another BET inhibitor that targets BRD4 and other BET family members.
Triazolo[4,3-b]pyridazine Derivatives: These compounds also inhibit BRD4 by binding to its bromodomains.
The uniqueness of this compound lies in its specific modifications that enhance its binding affinity and selectivity for BRD4, making it a valuable tool for research and therapeutic development .
Propriétés
Formule moléculaire |
C40H57NO4 |
|---|---|
Poids moléculaire |
615.9 g/mol |
Nom IUPAC |
(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) 2-hydroxy-2-quinolin-2-ylacetate |
InChI |
InChI=1S/C40H57NO4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-40(5)28-26-33-31(4)37(29(2)30(3)38(33)45-40)44-39(43)36(42)35-25-24-32-22-19-20-23-34(32)41-35/h19-20,22-25,36,42H,6-18,21,26-28H2,1-5H3 |
Clé InChI |
UJYLMHOCRPGGES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)C(C3=NC4=CC=CC=C4C=C3)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


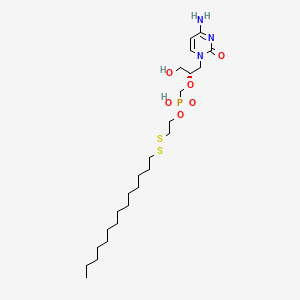
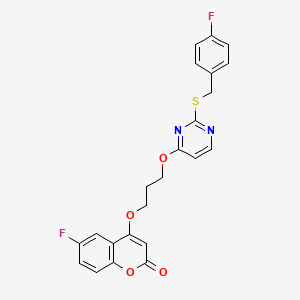
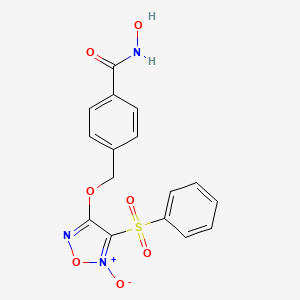
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
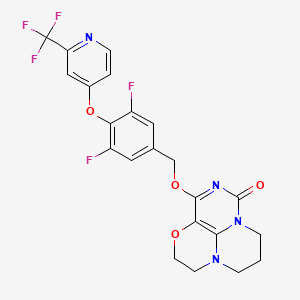
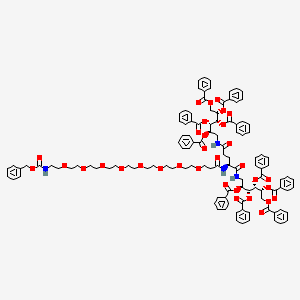
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
